molecular formula C9H9N3O2 B1403315 Ethyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1286754-14-0

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate

Numéro de catalogue: B1403315
Numéro CAS: 1286754-14-0
Poids moléculaire: 191.19 g/mol
Clé InChI: SQLWTMXBSLVISZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is known for its versatile applications in organic synthesis and drug development due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Antimicrobial Activity

EIPC has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Recent studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), including both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, compounds derived from EIPC have demonstrated promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating their potential as anti-TB agents .

Anticancer Properties

The imidazo[1,2-a]pyrazine framework has been associated with anticancer activity. EIPC derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some derivatives showed non-cytotoxic profiles while maintaining potent activity against cancer cells, suggesting a favorable therapeutic index .

Synthetic Pathways

The synthesis of EIPC typically involves the reaction of appropriate pyrazine derivatives with ethyl carboxylates under specific catalytic conditions. Recent advances in synthetic methodologies have improved yields and selectivity for producing EIPC and its analogs . These synthetic strategies are crucial for developing a library of compounds that can be screened for biological activity.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of EIPC derivatives. SAR studies have indicated that modifications at specific positions on the imidazo[1,2-a]pyrazine ring can enhance biological activity. For example, introducing bulky lipophilic groups has been associated with increased potency against Mtb .

Case Studies

Study Focus Findings
Moraski et al. (2020)Anti-TB ActivityIdentified several EIPC derivatives with MICs ≤ 0.006 μM against MDR Mtb strains; non-toxic to VERO cells .
Abrahams et al. (2019)High Throughput ScreeningDiscovered multiple hit compounds from the imidazo[1,2-a]pyrazine class as potent inhibitors of Mtb .
Zolpidem Re-purposingDrug DevelopmentModified Zolpidem analogs based on the imidazo[1,2-a]pyrazine core showed enhanced anti-TB activity .

Mécanisme D'action

The mechanism of action of ethyl imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring. It also exhibits bioactive properties but may have different target specificities.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and is used in various pharmaceutical applications.

    Imidazo[1,2-a]quinoline: Known for its antiviral and anticancer properties

This compound stands out due to its unique structural features and versatile applications in multiple fields.

Activité Biologique

Ethyl imidazo[1,2-a]pyrazine-3-carboxylate (EIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EIPC is characterized by its unique structural features, specifically the imidazo[1,2-a]pyrazine ring fused with a carboxylate group. Its molecular formula is C9H9N3O2C_9H_9N_3O_2, which contributes to its diverse biological activities. The compound's structural characteristics are crucial for understanding its interaction with biological macromolecules.

Property Details
Molecular FormulaC₉H₉N₃O₂
Structural FeaturesImidazo[1,2-a]pyrazine ring
Potential ApplicationsAntiparasitic, anti-inflammatory, anticancer

Antiparasitic Effects

Recent studies have indicated that EIPC exhibits significant antiparasitic activity. For instance, exploratory toxicology studies have shown that derivatives of imidazo[1,2-a]pyridine, closely related to EIPC, demonstrate efficacy against trichomoniasis and amoebiasis. These studies suggest that EIPC could be a candidate for further evaluation in treating these infections due to its favorable safety profile and effectiveness in preliminary assays .

Anti-inflammatory Properties

EIPC has also been linked to anti-inflammatory effects. Research indicates that compounds within the imidazo family can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines .

Antitumor Activity

The compound has shown promise as an anticancer agent. A study on imidazo[1,2-a]pyrazine derivatives demonstrated that certain analogs could inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response and tumor growth inhibition. One derivative exhibited an IC50 value of 5.70 nM against ENPP1 and significantly enhanced antitumor efficacy when combined with anti-PD-1 antibody treatment in murine models .

Case Studies and Research Findings

Several key studies highlight the biological activity of EIPC:

  • Antiparasitic Activity : A study involving various imidazo[1,2-a]pyridine derivatives found promising results against parasites responsible for trichomoniasis and amoebiasis, suggesting that EIPC may share similar properties .
  • Anti-inflammatory Mechanisms : Research on related compounds indicates potential pathways through which EIPC can exert anti-inflammatory effects by targeting specific cytokines involved in inflammatory responses .
  • Antitumor Efficacy : The identification of EIPC derivatives as ENPP1 inhibitors suggests a novel approach to enhancing immune responses in cancer therapy. The combination therapy showed significant tumor growth inhibition rates (77.7%) in preclinical models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of EIPC typically involves multi-step procedures that can yield various derivatives with distinct biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic applications.

Key Findings from SAR Studies

  • Modification of Functional Groups : Alterations in functional groups on the imidazo ring can lead to enhanced selectivity and potency against specific biological targets.
  • Impact on Lipophilicity : Variations in the molecular structure can significantly affect the lipophilicity of the compounds, influencing their absorption and distribution within biological systems .

Propriétés

IUPAC Name

ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLWTMXBSLVISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212084
Record name Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286754-14-0
Record name Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286754-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrazin-2-amine 4a (1 g, 10 mmol) was dissolved in 50 mL of ethylene glycol dimethyl ether, followed by addition of 50 mL of methanol and 3-bromo-2-oxo-propionate (2.30 g, 12 mmol). After stirring for 4 hours at room temperature, the reaction mixture was cooled to 0° C. and stirred for 30 minutes until a solid precipitated. The reaction mixture was filtered, and the filter cake was washed with ether (10 mL×3). The solid was dissolved in 50 mL of anhydrous ethanol and the solution was refluxed for 4 hours. The reaction mixture was concentrated under reduced pressure, added with 100 mL of dichloromethane, washed successively with saturated sodium carbonate solution (40 mL) and saturated sodium chloride solution (40 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain ethyl imidazo[1,2-a]pyrazine-3-carboxylate 14a (0.55 g, yield 28.9%) as a brown solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Reactant of Route 6
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.